

# Comprehensive Spectroscopic Profiling of 1,2-Bis(phenylthio)ethylene

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## Compound of Interest

Compound Name: 1,2-Bis(phenylthio)ethylene

CAS No.: 23528-44-1

Cat. No.: B1583021

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A Technical Guide for Structural Validation

## Part 1: Core Directive & Executive Summary

Compound Identity: **1,2-Bis(phenylthio)ethylene** CAS Registry Number: 23528-44-1 (mixture), 622-20-8 (ethane analog often confused; strict distinction required). Molecular Formula:

Molecular Weight: 244.38 g/mol

This guide serves as a definitive technical resource for researchers synthesizing or characterizing **1,2-Bis(phenylthio)ethylene**. Unlike simple alkanes, this molecule exists as distinct geometric isomers—cis (

) and trans (

)—which possess significantly different electronic and physical properties.[1]

The Critical Challenge: The primary analytical hurdle is distinguishing the cis and trans isomers in a crude reaction mixture. This guide prioritizes Nuclear Magnetic Resonance (NMR)

spectroscopy as the primary validation tool, using scalar coupling constants (

) as the deterministic metric.

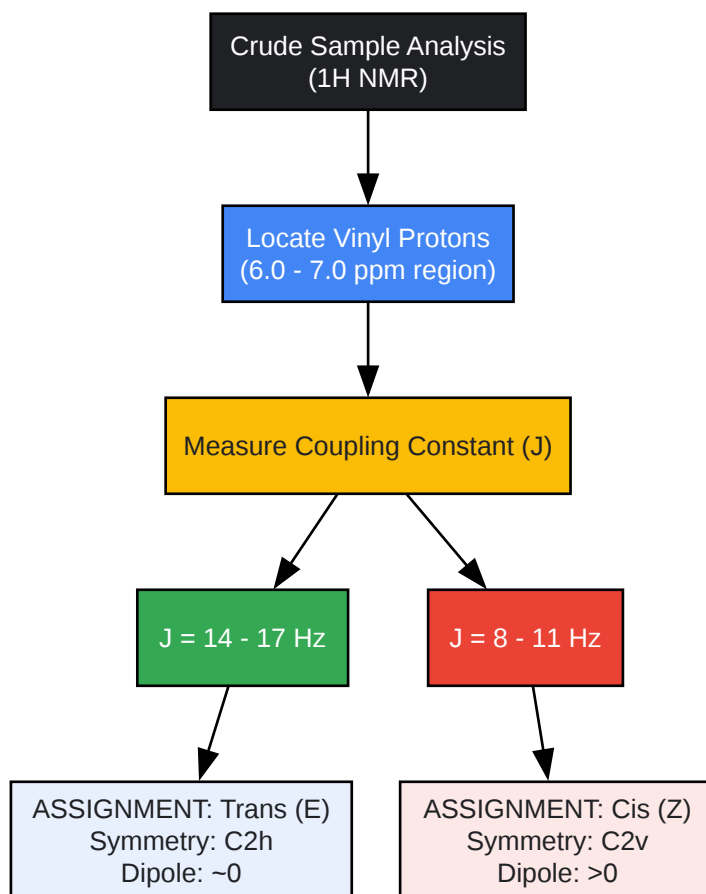
## Part 2: Structural Logic & Isomerism

The central ethylene linker creates a rigid pi-system that locks the two phenylthio groups into place. This results in two stereoisomers:

- ( )-**1,2-Bis(phenylthio)ethylene** (Trans): The phenylthio groups are on opposite sides. This isomer is non-polar (dipole moment 0 D) and typically packs more efficiently in the solid state, leading to a higher melting point.
- ( )-**1,2-Bis(phenylthio)ethylene** (Cis): The phenylthio groups are on the same side. This isomer has a net dipole moment and is sterically more congested.

## Isomer Differentiation Logic

The following decision tree illustrates the spectroscopic logic for assigning stereochemistry.



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Caption: Decision logic for stereochemical assignment using

<sup>1</sup>H NMR coupling constants.

## Part 3: Spectroscopic Characterization[2] Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this compound. The chemical shifts (

) and coupling constants (

) provide unambiguous proof of structure.

Proton NMR (

<sup>1</sup>H NMR)

Solvent:

, 400 MHz

Proton Type	Isomer	Chemical Shift ( , ppm)	Multiplicity	Coupling Constant ( )	Mechanistic Insight
Vinyl (-CH=CH-)	Trans ( )	6.60 - 6.85	Singlet (if sym) or Doublet	15 - 17 Hz	Large value due to anti-periplanar orbital overlap.
Vinyl (-CH=CH-)	Cis ( )	6.30 - 6.50	Singlet (if sym) or Doublet	9 - 11 Hz	Smaller value due to syn-periplanar geometry.
Aromatic (Ph-H)	Both	7.20 - 7.50	Multiplet	N/A	Overlapping signals; less diagnostic for isomerism.

Expert Insight: In a perfectly symmetrical sample of pure trans or cis isomer, the vinyl protons are chemically equivalent and may appear as a singlet. However, in the presence of chiral impurities or if the symmetry is broken (e.g., in a mono-oxidized derivative), the characteristic doublet splitting becomes visible. Always look for the satellites or run the spectrum in a solvent that induces magnetic non-equivalence (e.g.,

) if unsure.

## Carbon-13 NMR (

## C NMR)

Solvent:

, 100 MHz

- Vinyl Carbons: The trans vinyl carbons typically resonate downfield (higher ppm) compared to the cis isomer due to steric compression effects (gamma-gauche effect) shielding the cis carbons.
  - Trans:  
ppm (overlapping with aromatic ipso/ortho carbons).
  - Cis:  
ppm.
- Aromatic Carbons:  
ppm (typical phenyl pattern).

## Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV

Mass spectrometry confirms the molecular weight and the thioether linkage stability.

- Molecular Ion (  
):  
(Strong intensity, indicates stability of the conjugated system).
- Base Peak / Major Fragments:
  - :  
(Cleavage of C-S bond).
  - :  
(Thiophenol radical cation, highly stable).

◦ :

(Phenyl cation).

◦ :

(Fragmentation of phenyl ring).

Diagnostic Value: The presence of the

244 peak rules out the saturated analog (1,2-bis(phenylthio)ethane, MW=246), a common byproduct in reduction syntheses.

## Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR

- C=C Stretch (Alkenyl): weak band at  
.
  - Note: In the trans isomer, this stretch is often IR inactive or very weak due to the center of inversion (symmetry forbidden). It is more visible in the cis isomer.
- Aromatic C-H Stretch:  
  
(typically 3050-3070).
- C-S Stretch:  
  
(often overlapping with aromatic out-of-plane bending).
- Fingerprint Region: The cis isomer often shows a characteristic absorption for cis-alkene C-H out-of-plane bending around  
.

## Part 4: Experimental Protocol

### Synthesis of 1,2-Bis(phenylthio)ethylene (Isomer Mixture)

This protocol utilizes the nucleophilic substitution of 1,2-dichloroethylene, a robust method suitable for generating standards.

Reagents:

- Thiophenol ( )
- Potassium Hydroxide ( )<sup>[2]</sup>
- 1,2-Dichloroethylene (mixture of cis/trans)<sup>[1]</sup>
- Ethanol (solvent)

Workflow:

- Preparation of Thiolate: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve (2.2 eq) in absolute ethanol. Add thiophenol (2.0 eq) dropwise at . Stir for 30 mins to generate potassium thiophenolate ( ).
- Addition: Add 1,2-dichloroethylene (1.0 eq) dropwise to the stirring solution. The reaction is exothermic; control rate to maintain gentle reflux if necessary.
- Reflux: Heat the mixture to reflux ( ) for 6-12 hours. The solution will likely turn cloudy as precipitates.
- Workup:
  - Cool to room temperature.

- Filter off the salt.
- Concentrate the filtrate under reduced pressure.
- Dissolve residue in , wash with water (2x), 1M (to remove unreacted thiol), and brine.
- Dry over and evaporate.
- Purification: The crude is a mixture of cis and trans. Recrystallization from ethanol typically enriches the trans isomer (higher MP). Column chromatography (Hexane/EtOAc) can separate the isomers.



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Caption: Synthesis workflow via nucleophilic substitution.

## Part 5: References

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